

An In-Depth Technical Guide to 6-Chloro-4-nitro-1H-indazole

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Compound of Interest

Compound Name: 6-Chloro-4-nitro-1H-indazole

Cat. No.: B1360812

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of **6-Chloro-4-nitro-1H-indazole**. This heterocyclic compound is of interest to the scientific community due to its structural similarity to other biologically active nitroindazole derivatives, which have shown promise in various therapeutic areas. This document consolidates available data to serve as a foundational resource for research and development.

Core Physicochemical Properties

The physicochemical characteristics of a compound are critical in drug discovery, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The properties of **6-Chloro-4-nitro-1H-indazole**, largely derived from computational models, are summarized below.

Data Summary

A compilation of the known physical and chemical properties of **6-Chloro-4-nitro-1H-indazole** is presented in the table below for easy reference and comparison.

Property	Value	Source
IUPAC Name	6-chloro-4-nitro-1H-indazole	[1]
CAS Number	885519-50-6	[1][2][3]
Molecular Formula	C ₇ H ₄ ClN ₃ O ₂	[1][2][3]
Molecular Weight	197.58 g/mol	[1][2]
Appearance	Light yellow solid	[4]
Density	1.7 ± 0.1 g/cm ³	[2]
Flash Point	194.4 ± 22.3 °C	[2]
Refractive Index	1.742	[2]
XLogP3 (Lipophilicity)	2.0	[1][2]
Topological Polar Surface Area	74.5 Å ²	[1][2]
Hydrogen Bond Donor Count	1	[1][2]
Hydrogen Bond Acceptor Count	3	[1][2]
Rotatable Bond Count	0	[1]
Complexity	220	[1][2]

Experimental Protocols & Characterization

While specific experimental protocols for the determination of all physicochemical properties of **6-Chloro-4-nitro-1H-indazole** are not extensively published, this section outlines standard methodologies used for the synthesis and characterization of related nitroindazole compounds.

Synthesis and Purification

The synthesis of substituted indazoles often involves multi-step reactions. For instance, the synthesis of related 3-chloro-6-nitro-1H-indazole derivatives has been achieved through 1,3-dipolar cycloaddition reactions. A general workflow would include:

- **Reaction Setup:** Starting materials, such as a substituted aniline, are dissolved in an appropriate solvent.
- **Cyclization/Formation of Indazole Ring:** The reaction is initiated to form the core indazole structure. This can involve diazotization followed by intramolecular cyclization.
- **Chlorination & Nitration:** Introduction of the chloro and nitro groups at specific positions on the indazole ring is achieved using standard chlorinating and nitrating agents under controlled temperature and reaction times.
- **Monitoring and Work-up:** The reaction progress is monitored by Thin-Layer Chromatography (TLC). Upon completion, the product is isolated through extraction and solvent evaporation.
- **Purification:** The crude product is purified using flash column chromatography on silica gel to yield the final compound with high purity.^[5]

Structural Characterization

Following synthesis and purification, the identity and structure of the compound are confirmed using spectroscopic methods:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H NMR and ^{13}C NMR spectra are recorded to confirm the chemical structure by analyzing chemical shifts, integration, and coupling constants of the protons and carbons.^[5]
- **Mass Spectrometry (MS):** Techniques like Electrospray Ionization (ESI-MS) are used to determine the mass-to-charge ratio of the molecule, confirming its molecular weight.^[5]

Determination of Physicochemical Properties

- **Melting Point:** The melting point is determined using a capillary melting point apparatus. A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded.
- **Solubility:** The equilibrium solubility is typically measured using the shake-flask method. An excess amount of the compound is added to a specific solvent (e.g., water, buffer at various pH values). The suspension is agitated at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in

the filtrate is quantified using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

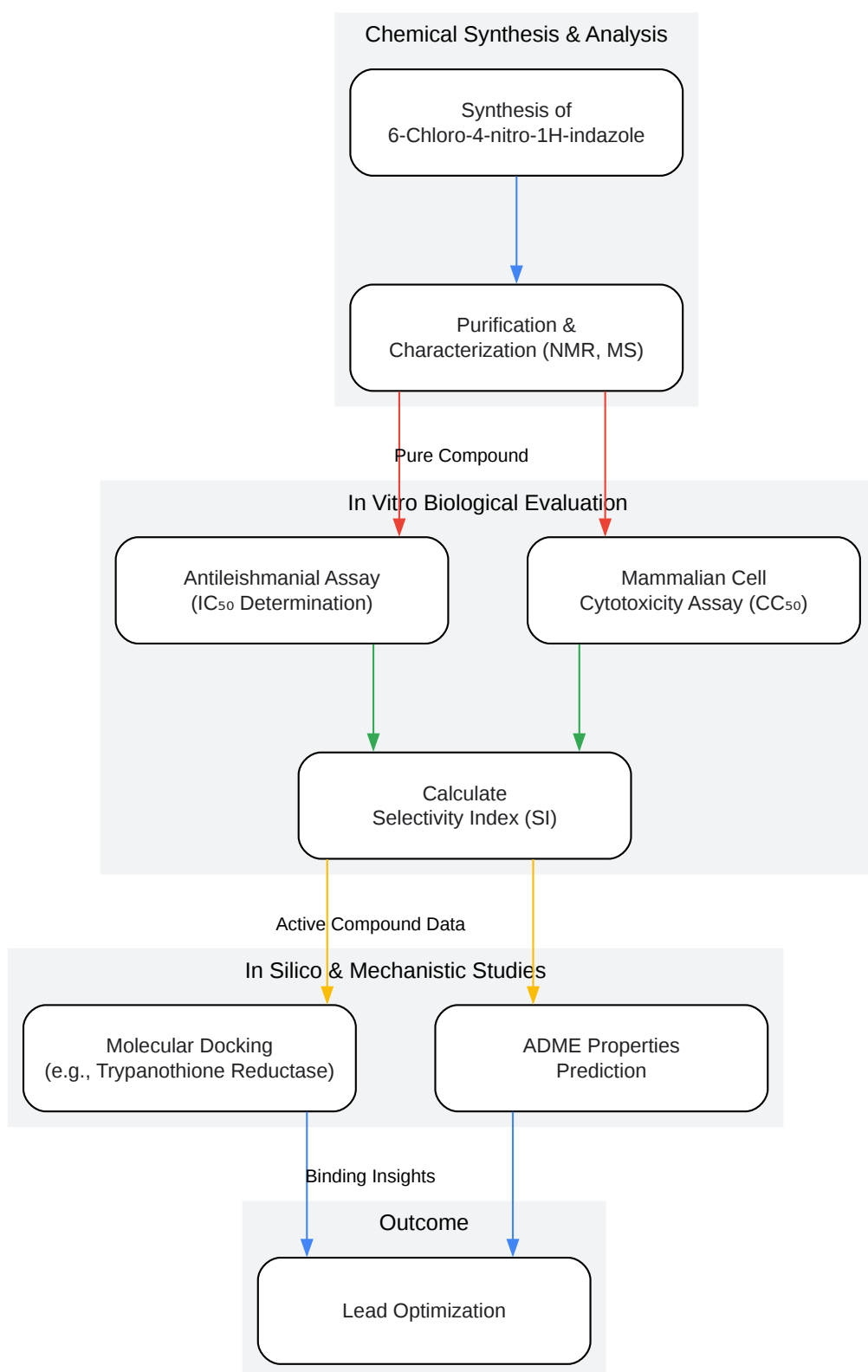
- **LogP (Octanol-Water Partition Coefficient):** The shake-flask method is the traditional approach. The compound is dissolved in a mixture of n-octanol and water. After equilibration, the two phases are separated, and the concentration of the compound in each phase is measured to calculate the partition coefficient. Alternatively, reverse-phase HPLC can be used to estimate LogP based on the compound's retention time.

Biological Activity and Research Applications

Nitroindazole derivatives are recognized for their broad spectrum of biological activities.[6] Studies on structurally similar compounds, such as 3-chloro-6-nitro-1H-indazole and other 5-nitroindazoles, have highlighted their potential as:

- **Antileishmanial Agents:** Derivatives have shown inhibitory activity against various *Leishmania* species.[5] Molecular docking studies suggest that these compounds may act by binding to essential enzymes like trypanothione reductase (TryR), which is crucial for the parasite's survival.[5]
- **Trypanocidal Agents:** Certain 5-nitroindazole derivatives have demonstrated activity against *Trypanosoma cruzi*, the parasite responsible for Chagas disease.[6][7] The mechanism may involve the generation of intracellular reactive oxygen species (ROS).[6]
- **Anticancer and Antimicrobial Agents:** Other related benzimidazole and nitroindazole compounds have been investigated for their potential anticancer and antimicrobial properties.[7][8]

The workflow for investigating the antileishmanial potential of a compound like **6-Chloro-4-nitro-1H-indazole** typically follows a structured path from initial synthesis to in silico analysis.



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Caption: Workflow for Antileishmanial Drug Discovery.

This diagram illustrates the logical progression from the synthesis of a target compound to its biological and computational evaluation, culminating in data-driven lead optimization. This systematic approach is fundamental in modern drug development to identify promising therapeutic candidates.

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